molecular formula C7H11N3 B3217282 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine CAS No. 1177321-97-9

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine

Cat. No.: B3217282
CAS No.: 1177321-97-9
M. Wt: 137.18 g/mol
InChI Key: UEFVKXYRGZDERM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine is a bicyclic heterocyclic compound featuring a fused imidazole and partially hydrogenated pyridine ring. Its molecular formula is C₈H₁₂N₄, with a molecular weight of 164.21 g/mol (CID: 80052625). Key structural identifiers include:

  • SMILES: C1CCN2C(=NC(=C2N)C3=CC=CC=C3)C1
  • InChIKey: VFMYCUDSWBLYMW-UHFFFAOYSA-N.

This scaffold is notable for its versatility in medicinal chemistry, serving as a core structure for derivatives with antifungal, antimalarial, and anticancer activities. Its hydrochloride salt (CAS: 2044713-61-1) is used to enhance solubility and stability in pharmacological studies.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFVKXYRGZDERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with suitable aldehydes or ketones in the presence of a catalyst. The reaction is often carried out in solvents such as ethanol or methanol at reflux temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In neuroprotection, it may modulate signaling pathways involved in cell survival and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Derivatives
Compound Name Core Structure Substituents/Modifications Key References
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine Imidazo-pyridine (tetrahydro) -NH₂ at position 3
2-Phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine (C2/C3) Imidazo-pyridine (non-hydrogenated) -N-phenyl and aryl Schiff bases
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-amine Imidazo-pyrazine (tetrahydro) Pyrazine core instead of pyridine
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones Imidazo-pyrimidine (tetrahydro) Hydrazone side chains
Z36-MP5 (Benzamide derivative) Imidazo-pyridine (tetrahydro) -Benzamide substituent at position 7

Key Observations :

  • Core Heterocycle : The pyridine core in the target compound distinguishes it from pyrazine or pyrimidine analogs, influencing electronic properties and binding affinity.
  • Substituents : Functional groups like Schiff bases (C2/C3) or hydrazones modulate bioactivity by altering steric and electronic profiles.

Key Differences :

  • The target compound is typically synthesized via cyclocondensation, while pyrazine derivatives require peptidomimetic strategies.
  • Complex derivatives like Z36-MP5 employ coupling reactions (e.g., HATU-mediated), highlighting the scaffold’s adaptability.

Key Insights :

  • Antifungal vs. Antibacterial : The target compound’s antifungal activity contrasts with pyrimidine-hydrazones’ Gram-negative/Gram-positive antibacterial effects, suggesting core-dependent target specificity.
  • Antimalarial Potency : Imidazolo-piperazines exhibit sub-micromolar IC₅₀ values, likely due to their pyrazine core enhancing parasite membrane interaction.
  • Therapeutic Versatility : The scaffold’s adaptability is exemplified by Z36-MP5’s anticancer activity, underscoring its utility in diverse drug discovery programs.

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound notable for its unique fused ring structure that combines imidazole and pyridine. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C7_7H11_{11}N
  • CAS Number : 1177321-97-9
  • Molecular Weight : 111.17 g/mol

The compound's stability and reactivity are influenced by its heterocyclic nature, making it a subject of interest in various scientific fields, particularly in drug discovery and development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Studies suggest that it may reduce neurotoxic injury associated with conditions such as stroke and cardiac arrest. The neuroprotective mechanism is thought to involve modulation of signaling pathways that promote cell survival and inhibit apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance:

SubstituentActivity Change
Benzyl group at N5Increased activity by a factor of 60
Additional methylene groupSlight decrease in activity
Acyl moietyFurther increase in activity compared to alkyl derivatives

These modifications highlight the importance of conformational preorganization for enhancing biological potency.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results demonstrated that certain derivatives exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria.

Neuroprotection in Animal Models

In animal models of ischemic stroke, administration of this compound resulted in significant reductions in infarct size and improvements in neurological function. This suggests a promising role for the compound in therapeutic strategies aimed at neuroprotection.

The biological mechanisms underlying the activities of this compound are complex and multifaceted. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : It may compromise the integrity of bacterial cell membranes.
  • Modulation of Signaling Pathways : In neuroprotection, it appears to influence pathways related to oxidative stress and apoptosis.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Key synthetic approaches include cyclization of pre-functionalized pyridine derivatives (e.g., via tandem addition-cyclization reactions) or alkylation of imidazo[1,2-a]pyridine precursors. Reaction conditions (solvent polarity, temperature, and catalysts) significantly impact regioselectivity and byproduct formation. For example, using ethanol as a solvent under reflux may yield 55% purity, while chromatographic purification is often required to isolate the target compound .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC, and optimize pH to avoid decomposition of the tetrahydroimidazo ring .

Q. How can structural characterization of this compound derivatives be systematically validated?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign signals for the tetrahydroimidazo ring protons (δ 2.5–4.0 ppm) and amine groups (δ 5.0–6.0 ppm) .
  • IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and ring vibrations (1600–1650 cm⁻¹) .
  • HRMS : Validate molecular weight with <2 ppm error .
    • Data Cross-Validation : Compare spectral data with structurally similar compounds (e.g., imidazo[1,2-a]pyrazine derivatives) to resolve ambiguities .

Q. What preliminary biological screening strategies are suitable for assessing this compound’s pharmacological potential?

  • Methodology :

  • In vitro assays : Test receptor binding affinity (e.g., GPCRs or ion channels) using radioligand displacement assays .
  • Enzyme inhibition : Screen against kinases or metabolic enzymes (e.g., cytochrome P450) to identify off-target effects .
  • Cytotoxicity : Use MTT assays on human cell lines to establish safe concentration ranges .
    • Key Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and validate assay reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Case Study : If one study reports neuroprotective effects while another shows cytotoxicity, consider:

  • Dose Dependency : Re-evaluate activity at lower concentrations (e.g., 0.1–10 µM vs. 100 µM) .
  • Structural Variability : Assess if differences arise from salt forms (e.g., hydrochloride vs. freebase) or stereoisomers .
  • Assay Conditions : Control for pH, serum proteins, and cell line specificity (e.g., neuronal vs. hepatic cells) .
    • Experimental Design : Replicate conflicting studies under standardized conditions and use orthogonal assays (e.g., patch-clamp electrophysiology alongside calcium imaging) .

Q. What computational strategies are effective for predicting the compound’s interaction with enzymatic targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., kinase domains) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Models : Coramine substituent effects (e.g., amine position) with activity using Gaussian-based descriptors .
    • Validation : Cross-check predictions with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Q. How can researchers optimize the compound’s metabolic stability without compromising target affinity?

  • Strategy :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance oral bioavailability .
  • Isotope Labeling : Use deuterium at vulnerable positions (e.g., α-C of the amine) to slow CYP450-mediated degradation .
  • In silico ADMET : Predict metabolic hotspots with tools like ADMET Predictor™ and prioritize derivatives with lower clearance .
    • Experimental Validation : Perform microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling .

Methodological Challenges

Q. What techniques mitigate side reactions during functionalization of the tetrahydroimidazo ring?

  • Solutions :

  • Protecting Groups : Temporarily block the amine with Boc or Fmoc to prevent undesired alkylation .
  • Microwave Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) to minimize decomposition .
  • Low-Temperature Conditions : Use −20°C for electrophilic substitutions to retain ring integrity .
    • Analytical Focus : Monitor byproducts via GC-MS and adjust stoichiometry of reagents (e.g., limit excess alkylating agents) .

Q. How can researchers address low solubility in aqueous buffers for in vivo studies?

  • Approaches :

  • Salt Formation : Prepare hydrochloride or phosphate salts to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .
  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin solutions for intraperitoneal administration .
    • Validation : Measure solubility via shake-flask method and confirm stability under physiological conditions (pH 7.4, 37°C) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine

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